Butamifos

Nuclear receptor activation Xenobiotic metabolism Endocrine disruption potential

Butamifos (S-2846) is a non-systemic, selective organophosphoramidate pre-emergence herbicide that acts as a microtubule inhibitor. It is a potent hPXR agonist and demonstrates specific cytotoxicity in vitro. This product is strictly for R&D use. It is not registered for plant protection use in the EU and requires an EPA permit for agricultural use in the USA. Order today.

Molecular Formula C13H21N2O4PS
Molecular Weight 332.36 g/mol
CAS No. 36335-67-8
Cat. No. B1668082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButamifos
CAS36335-67-8
SynonymsButamifos;  Cremart;  H 26905;  H-26905;  H26905;  Kremart;  Metacrefos;  S 28;  S-28;  S28;  S 2846;  S-2846;  S2846; 
Molecular FormulaC13H21N2O4PS
Molecular Weight332.36 g/mol
Structural Identifiers
SMILESCCC(C)NP(=S)(OCC)OC1=C(C=CC(=C1)C)[N+](=O)[O-]
InChIInChI=1S/C13H21N2O4PS/c1-5-11(4)14-20(21,18-6-2)19-13-9-10(3)7-8-12(13)15(16)17/h7-9,11H,5-6H2,1-4H3,(H,14,21)
InChIKeyOEYOMNZEMCPTKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Butamifos (CAS 36335-67-8): Procurement-Grade Overview of a Non-Systemic Organophosphorus Herbicide


Butamifos (S-2846) is an organophosphoramidate herbicide classified as a non-systemic, selective pre-emergence agent [1]. Its primary biochemical mechanism is the inhibition of microtubule formation in susceptible plant species, which disrupts mitotic spindle assembly and arrests cell division at metaphase [2]. Structurally, butamifos is a chiral molecule produced and applied as a racemic mixture of (R)- and (S)-enantiomers [3]. It also exhibits secondary activity as a moderate acetylcholinesterase (AChE) inhibitor, contributing to its mammalian toxicity profile [4]. This evidence guide delineates quantifiable differentiation points against in-class organophosphorus herbicides and other pre-emergence alternatives to inform scientific and industrial procurement decisions.

Butamifos: Why In-Class Organophosphorus Herbicide Substitution Introduces Unquantified Risk


Procurement decisions for pre-emergence weed control often assume functional equivalence among organophosphorus herbicides or other microtubule inhibitors. However, substitution with butamifos alternatives such as anilofos, bensulide, piperophos, or pretilachlor is contraindicated without explicit comparative validation. These compounds exhibit divergent profiles in key selection parameters: (1) differential activation potency of human and mouse pregnane X receptor (hPXR/mPXR) implicated in xenobiotic metabolism and potential endocrine disruption [1]; (2) variable cytotoxic signatures in human hepatocyte (HepG2) and neuroblastoma (SH-SY5Y) cell models despite shared organophosphate classification [2]; and (3) distinct regulatory standing in major markets, where butamifos lacks EU approval while certain comparators maintain registered status [3]. The following quantitative evidence items substantiate the necessity of butamifos-specific evaluation in procurement workflows.

Butamifos: Quantified Differential Evidence for Scientific Selection and Procurement


Comparative hPXR Agonistic Potency: Butamifos Among the Most Potent Activators at Sub-Micromolar Concentrations

In a comparative reporter gene assay screening 200 pesticides, butamifos exhibited human pregnane X receptor (hPXR) agonistic activity at concentrations in the order of 10⁻⁸ to 10⁻⁷ M, placing it among the most potent activators alongside pyributicarb, pretilachlor, and piperophos [1]. This sub-micromolar potency is a key differentiation point; activation of hPXR upregulates cytochrome P450 enzymes and can alter the metabolism of co-administered agrochemicals or pharmaceuticals. In contrast, many structurally related organophosphorus herbicides tested in the same assay (e.g., phosalone, prochloraz) showed preferential activation of mouse PXR (mPXR) rather than hPXR, or required higher concentrations [1].

Nuclear receptor activation Xenobiotic metabolism Endocrine disruption potential

Cytotoxicity Profile: Butamifos Shared Classification with Anilofos, Bensulide, and Piperophos in HepG2 and SH-SY5Y Cells

In a 2023 screening study of 11 commercial herbicides, butamifos was among five compounds (including anilofos, bensulide, piperophos, and oxadiazon) that demonstrated cytotoxicity in both human hepatocyte (HepG2) and neuroblastoma (SH-SY5Y) cell lines [1]. The cytotoxicity was characterized as time-independent and accompanied by rapid induction of reactive oxygen species (ROS), suggesting a common mechanism of rapid cell death within hours [1]. Notably, other organophosphorus herbicides tested in the same panel (e.g., glyphosate, oxadiazon, tembotrione, terbuthylazine) were classified as poor cholinesterase inhibitors with estimated IC50 values above 100 µM, whereas anilofos was the most potent AChE inhibitor at 25 µM [1].

In vitro toxicology Hepatotoxicity Neurotoxicity screening

Synergistic Herbicidal Composition: Butamifos Enables Superior Action in Combination with Benzoylcyclohexadiones

Patent CN-100388885-C discloses that herbicidal compositions containing (a) herbicidal benzoylcyclohexadiones and (b) butamifos as a co-active component exhibit superior herbicidal action compared to either component applied individually [1]. The patent specifically lists butamifos among a select group of 14 compounds (including pyraclonil, naproanilide, pyrazolate, clomeprop, cumyluron, dimepiperate, quinoclamine, bensulide, simetryn, MCPB, and bentazone) that produce this synergistic effect [1]. This formulation-specific synergy is not universally observed across all organophosphorus herbicides; the patent claims are specific to the defined composition, implying that substitution of butamifos with another organophosphorus compound may not confer equivalent synergistic benefit.

Herbicide synergism Paddy field weed control Patent formulation

EU Regulatory Status: Butamifos Never Notified or Authorised in the European Union

According to the EU pesticide regulatory database maintained by SCC GmbH (updated 04.05.2022), butamifos is classified as 'Not approved' with the specific remark 'Never notified and authorised in the EU' [1]. This status contrasts with several in-class or functionally similar herbicides that have either current or historical EU approval (e.g., bensulide, which has undergone EU evaluation processes). For procurement destined for European research or industrial applications, this regulatory non-approval constitutes a critical compliance gate that precludes field use and imposes specific import/export documentation requirements absent for many comparator compounds.

Regulatory compliance Market authorization EU pesticide regulation

Mitotic Inhibition: Butamifos Blocks Metaphase via Spindle Disruption in Onion Root Apices

Confirmatory experiments using onion root apices demonstrated that butamifos treatment blocked mitosis at metaphase and disrupted spindle apparatus formation [1]. This phenotype is characteristic of microtubule inhibitors (e.g., dinitroanilines such as pendimethalin, phosphoramidates including amiprophos-methyl). However, butamifos differs from dinitroaniline herbicides in its chemical class and from other phosphoramidates in its specific substitution pattern and crop selectivity profile [2]. The combination of microtubule inhibition with secondary acetylcholinesterase inhibitory activity distinguishes butamifos from pure antimitotic herbicides lacking the organophosphate-associated neurotoxicity warning.

Mode of action confirmation Mitotic arrest Microtubule inhibition

Comparative Photodegradation: Isomer-Specific Kinetics Differentiate Butamifos from Structural Analogs

Studies on the photodegradation of butamifos and its isomer reveal isomer-specific kinetics: the isomer of butamifos is photodegraded more slowly than butamifos itself in air, and its primary photodegradation pathway in water is oxidation of the arylmethyl group to form a corresponding carboxylic acid derivative [1]. Butamifos undergoes photoinduced intramolecular oxygen transfer from the nitro group to the P=S moiety [1]. This differential photostability between butamifos and its isomer has implications for environmental persistence modeling and may distinguish butamifos from other organophosphorus herbicides with different photodegradation pathways (e.g., coumaphos, which forms dimeric products under UV irradiation).

Environmental fate Photodegradation Isomer-specific stability

Butamifos: Optimal Application Scenarios Derived from Comparative Evidence


PXR-Mediated Xenobiotic Metabolism Research

Given butamifos's potent hPXR agonistic activity at 10⁻⁸–10⁻⁷ M, as demonstrated in reporter gene assays alongside pyributicarb, pretilachlor, and piperophos [1], this compound is uniquely suited for in vitro studies investigating human-specific nuclear receptor activation and subsequent cytochrome P450 induction. Procurement for academic or pharmaceutical research involving drug-herbicide interaction screening should prioritize butamifos over organophosphorus compounds that activate only murine PXR (e.g., phosalone, prochloraz) [1].

Cytotoxicity Screening in Human Hepatic and Neuronal Cell Models

Butamifos's documented cytotoxicity in HepG2 and SH-SY5Y cell lines, accompanied by rapid ROS induction, positions it as a positive control or test article for in vitro toxicology assays assessing organophosphate-induced cell death [1]. Procurement for toxicology laboratories should note that butamifos clusters with anilofos, bensulide, piperophos, and oxadiazon in this phenotype, while glyphosate and terbuthylazine serve as low-toxicity comparators [1].

Paddy Field Herbicide Formulation Development (Non-EU Regions)

Butamifos is validated as a synergistic partner with benzoylcyclohexadione herbicides in paddy field applications, as claimed in patent CN-100388885-C [1]. Procurement for agricultural formulation development in regions where butamifos is registered (e.g., certain Asian markets) should consider this specific synergy; substitution with other organophosphorus compounds may not confer equivalent herbicidal efficacy in combination [1].

Plant Cell Division and Microtubule Dynamics Studies

Butamifos produces a well-characterized metaphase arrest phenotype with spindle disruption in onion root apices, confirming its utility as a chemical probe for plant cell cycle research [1]. Procurement for plant biology laboratories should prioritize butamifos as a reference microtubule inhibitor of the phosphoramidate class, distinct from dinitroaniline-based alternatives (e.g., pendimethalin) [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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